molecular formula C16H27N2O2P B14137199 Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate CAS No. 89095-27-2

Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate

Cat. No.: B14137199
CAS No.: 89095-27-2
M. Wt: 310.37 g/mol
InChI Key: JTGCVGMTVNDMLH-UHFFFAOYSA-N
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Description

Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate is a chemical compound that features a piperidine ring, a pyridine moiety, and a phosphinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions.

    Attachment of the Phosphinate Group: The phosphinate group is attached using phosphinic acid derivatives under suitable reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

CAS No.

89095-27-2

Molecular Formula

C16H27N2O2P

Molecular Weight

310.37 g/mol

IUPAC Name

3-[1-[methyl(pentoxy)phosphoryl]piperidin-2-yl]pyridine

InChI

InChI=1S/C16H27N2O2P/c1-3-4-7-13-20-21(2,19)18-12-6-5-10-16(18)15-9-8-11-17-14-15/h8-9,11,14,16H,3-7,10,12-13H2,1-2H3

InChI Key

JTGCVGMTVNDMLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOP(=O)(C)N1CCCCC1C2=CN=CC=C2

Origin of Product

United States

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